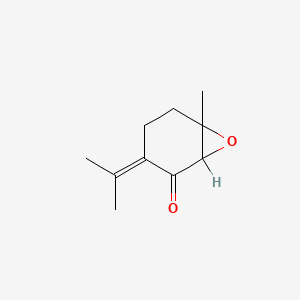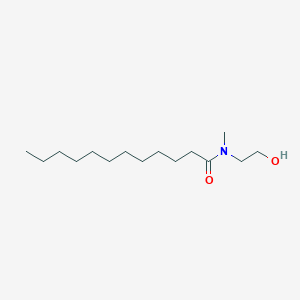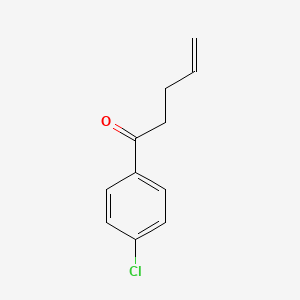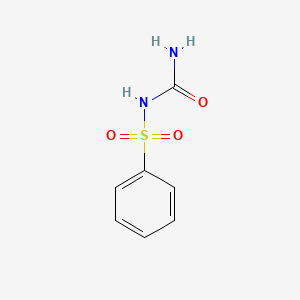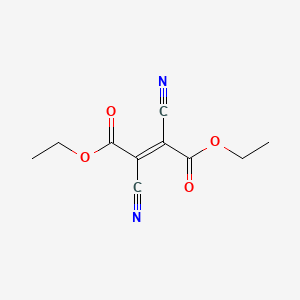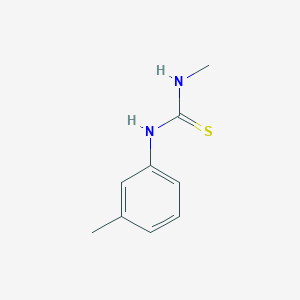
1-Methyl-3-(3-methylphenyl)thiourea
Übersicht
Beschreibung
1-Methyl-3-(3-methylphenyl)thiourea is an organosulfur compound . It has a molecular formula of C9H12N2S and a molecular weight of 180.27 .
Synthesis Analysis
Thioureas and their derivatives are synthesized by the reaction of various anilines with CS2 . The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds .Molecular Structure Analysis
The molecular structure of 1-Methyl-3-(3-methylphenyl)thiourea consists of both soft and hard donors within the same molecular framework . This facilitates the compounds to be applied as ion sensors and transition metal extractors .Chemical Reactions Analysis
1-Methyl-3-(3-methylphenyl)thiourea and its derivatives have been the subject of extensive study in coordination chemistry . They are known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals .Physical And Chemical Properties Analysis
1-Methyl-3-(3-methylphenyl)thiourea has a melting point of 105 °C and a predicted boiling point of 264.4±33.0 °C . Its density is predicted to be 1.159±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Thioureas and their derivatives, including “1-Methyl-3-(3-methylphenyl)thiourea”, are organosulfur compounds that have significant applications in organic synthesis . They are used as intermediates in several organic synthetic reactions .
Pharmaceutical Industries
Thiourea derivatives are used in the pharmaceutical industry . They have been found to have promising pharmacological properties, including inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . They also show antibacterial and antioxidant potentials .
Toxicological Studies
Thiourea derivatives are used in toxicological studies . For instance, they are fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .
Commercial Applications
On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .
Agriculture
Several derivatives of thioureas are used as preservatives, rodenticides, and insecticides .
Coordination Chemistry
Thioureas have a distinct position in coordination chemistry . Multiple binding sites make them flexible ligands for complexation with transition metals .
Ion Sensors and Transition Metal Extractors
The presence of both soft and hard donors within the same molecular framework facilitates thiourea compounds to be applied as ion sensors and transition metal extractors .
Biological Activities
Many reported examples have demonstrated the varied biological activities of thioureas, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .
Wirkmechanismus
Target of Action
1-Methyl-3-(3-methylphenyl)thiourea is a type of thiourea derivative . Thiourea derivatives have been found to inhibit various enzymes, such as urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
For example, they can act as ligands for complexation with transition metals . The presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors .
Biochemical Pathways
It is known that thiourea derivatives can affect various biochemical pathways due to their broad spectrum of pharmacological properties . For example, they have demonstrated varied biological activities such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .
Pharmacokinetics
For example, it has a molecular weight of 180.27 . It has a melting point of 105 °C and a predicted boiling point of 264.4±33.0 °C . Its predicted density is 1.159±0.06 g/cm3 . These properties can impact the compound’s bioavailability and its ability to reach its target in the body.
Result of Action
It has been found that thiourea derivatives can have potent inhibitory activity against enzymes such as urease . For example, a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were found to be potent anti-urease inhibitors .
Action Environment
The action, efficacy, and stability of 1-Methyl-3-(3-methylphenyl)thiourea can be influenced by various environmental factors. For example, the presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors . This suggests that the presence of ions and transition metals in the environment could potentially influence the compound’s action.
Safety and Hazards
Zukünftige Richtungen
Thioureas and their derivatives have received remarkable attention of researchers due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress .
Eigenschaften
IUPAC Name |
1-methyl-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAZBJCORJAGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402841 | |
| Record name | 1-methyl-3-(3-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-methylphenyl)thiourea | |
CAS RN |
35524-89-1 | |
| Record name | NSC131961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-3-(3-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3051623.png)
![4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3051625.png)
![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester](/img/structure/B3051628.png)


